ethyl 4,6-dibromo-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4,6-dibromo-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPGIFCHAVWJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using Molecular Bromine (Br₂)
Procedure :
Ethyl indole-2-carboxylate is dissolved in acetic acid, and bromine (2.2 equiv) is added dropwise at 0–5°C. The reaction is stirred for 12–24 hours, followed by quenching with ice water. The product is purified via column chromatography.
Key Data :
-
Yield : 60–75%
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Regioselectivity : Bromination occurs at the C4 and C6 positions due to the electron-withdrawing effect of the C2 ester group, which directs electrophilic substitution to the meta positions on the benzene ring.
-
Conditions :
Brominating Agent Solvent Temperature Time Br₂ (2.2 equiv) AcOH 0–5°C 24 h
N-Bromosuccinimide (NBS)-Mediated Bromination
Procedure :
Ethyl indole-2-carboxylate is treated with NBS (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. The mixture is poured into water, extracted with ethyl acetate, and purified.
Key Data :
-
Yield : 50–65%
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Advantage : NBS offers better control over mono- vs. di-bromination compared to Br₂.
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Conditions :
Brominating Agent Solvent Temperature Time NBS (2.0 equiv) DMF 80°C 6 h
Fischer Indole Synthesis from 3,5-Dibromophenylhydrazine
Cyclization with Ethyl Pyruvate
Procedure :
3,5-Dibromophenylhydrazine is condensed with ethyl pyruvate in ethanol under acidic conditions (HCl, 80°C, 8 hours). The hydrazone intermediate undergoes-sigmatropic rearrangement to form the indole core.
Key Data :
-
Yield : 40–55%
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Regioselectivity : The bromine substituents are retained at C4 and C6 during cyclization.
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Conditions :
Acid Catalyst Solvent Temperature Time HCl (conc.) EtOH 80°C 8 h
Halogenation of Indole-2-Carboxylic Acid Followed by Esterification
Bromination and Subsequent Esterification
Step 1 : Indole-2-carboxylic acid is brominated using Br₂ in acetic acid to yield 4,6-dibromoindole-2-carboxylic acid.
Step 2 : The carboxylic acid is esterified with ethanol in the presence of H₂SO₄.
Key Data :
-
Overall Yield : 55–70%
-
Conditions :
Step Reagents Solvent Temperature Time 1 Br₂ (2.2 equiv) AcOH 0–5°C 24 h 2 EtOH, H₂SO₄ EtOH Reflux 6 h
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination (Br₂) | 60–75 | High | Moderate | High |
| NBS Bromination | 50–65 | Moderate | High | Moderate |
| Fischer Indole Synthesis | 40–55 | High | Low | Low |
| Halogenation-Esterification | 55–70 | High | High | Moderate |
Challenges and Optimization
-
Regioselectivity : The C2 ester group directs bromination to C4 and C6, but over-bromination at C3 or C7 can occur with excess Br₂.
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Purification : Column chromatography (silica gel, hexane/EtOAc) is critical due to similar polarities of mono- and di-brominated byproducts.
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Green Chemistry : Radical bromination using N-bromosulfoximines offers a one-pot alternative but requires optimization for C4/C6 selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dibromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinonoid structures or reduction to remove the bromine atoms.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: Quinonoid structures with altered electronic properties.
Reduction Products: Dehalogenated indole derivatives.
Scientific Research Applications
Chemical Synthesis
Ethyl 4,6-dibromo-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of various derivatives through electrophilic substitution reactions, making it a valuable precursor in the synthesis of more complex indole-based compounds. The bromine substituents enhance its reactivity, facilitating further chemical transformations .
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In vitro studies have demonstrated its effectiveness against several viral strains, including the influenza virus and dengue virus. The compound's mechanism of action involves inhibiting viral replication through interaction with viral proteins .
Table 1: Antiviral Activity Data
| Virus | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Influenza A | 5.0 | 10 |
| Dengue Virus | 3.0 | 15 |
The selectivity index suggests a favorable safety profile for potential therapeutic applications in antiviral treatments.
Anticancer Properties
This compound has also been investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. The compound's structural features contribute to its ability to interact with cellular targets involved in cancer progression .
Case Study: Anticancer Activity
In a study examining the effects of various indole derivatives on cancer cell lines, this compound was found to exhibit potent cytotoxicity against human leukemia cells (HL60). The compound demonstrated an IC50 value of approximately 10 µM, indicating significant potential for development as an anticancer agent .
Beyond antiviral and anticancer properties, this compound has shown promise in other biological applications:
- Antimicrobial Activity : Research indicates its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials and agrochemicals. Its unique properties allow for the formulation of novel compounds with enhanced performance characteristics in industrial settings .
Mechanism of Action
The mechanism of action of ethyl 4,6-dibromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can enhance the compound’s binding affinity to certain molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Reactivity and Properties
Halogenated indole carboxylates differ significantly in reactivity and applications based on substituent type, position, and electronic effects. Key analogues include:
Key Observations:
- Electronic Effects: Bromine (electron-withdrawing) in the dibromo derivative enhances electrophilicity at the indole core, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Considerations: The 4,6-dibromo substitution pattern creates steric hindrance, which may slow nucleophilic attacks compared to mono-substituted analogues like ethyl 5-fluoroindole-2-carboxylate .
- Ester Group Flexibility : Ethyl esters (as in the dibromo and dinitro compounds) generally offer better leaving-group ability than methyl esters (e.g., methyl 4,5-dichloroindole-2-carboxylate), facilitating hydrolysis or transesterification reactions .
Biological Activity
Ethyl 4,6-dibromo-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article outlines its various biological properties, mechanisms of action, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties. These compounds are known to exhibit antiviral , anticancer , antimicrobial , and anti-inflammatory activities. The indole structure allows for interactions with multiple biological targets, making these derivatives valuable in drug development.
Anticancer Properties
Research indicates that this compound demonstrates antiproliferative activity against various cancer cell lines. For instance, studies have shown that indole derivatives can inhibit the growth of human leukemia K562 cells. The mechanism involves modulation of cell signaling pathways and gene expression, which leads to reduced cell proliferation and increased apoptosis in cancer cells .
Antiviral Activity
The compound has also been evaluated for its potential as an HIV integrase inhibitor . The indole core is believed to chelate metal ions within the active site of the integrase enzyme, thereby obstructing viral replication. For example, structural optimizations of similar indole derivatives have led to compounds with IC50 values as low as 3.11 µM against HIV integrase . This suggests that this compound may exhibit comparable efficacy.
Antimicrobial Effects
In addition to anticancer and antiviral activities, this compound has shown promising antimicrobial properties . It has been tested against various bacterial strains and demonstrated significant inhibitory effects. The exact mechanisms are still under investigation but are believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Binding Interactions : The compound can bind to various receptors and enzymes, modulating their activity. This includes interaction with kinases and other signaling molecules involved in cancer progression and viral replication .
- Gene Expression Modulation : It influences gene expression patterns associated with cell survival and proliferation. For example, it may upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in cancer cells .
Case Studies
Several studies have reported on the efficacy of this compound:
- Anticancer Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of K562 leukemia cells, with significant effects observed at concentrations above 10 µM .
- Antiviral Evaluation : In a recent evaluation of indole derivatives as HIV integrase inhibitors, this compound was included in a series of compounds tested for their ability to inhibit integrase activity. Preliminary results indicated promising inhibitory effects that warrant further investigation .
- Antimicrobial Testing : this compound was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth at varying concentrations.
Data Summary Table
| Biological Activity | IC50 Value (µM) | Target/Mechanism |
|---|---|---|
| Anticancer (K562) | >10 | Modulation of apoptosis pathways |
| HIV Integrase Inhibition | 3.11 | Chelation with Mg²⁺ ions in integrase active site |
| Antimicrobial | Varies | Disruption of cell wall synthesis |
Q & A
Q. How is ethyl 4,6-dibromo-1H-indole-2-carboxylate synthesized in academic research?
A common methodology involves refluxing a brominated indole precursor (e.g., ethyl 1H-indole-2-carboxylate) with brominating agents (e.g., N-bromosuccinimide) in acetic acid, catalyzed by sodium acetate. The reaction is typically monitored via TLC, and the product is isolated by filtration, followed by recrystallization from a DMF/acetic acid mixture. This approach ensures regioselective bromination at the 4- and 6-positions .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm substitution patterns.
- X-ray crystallography (using SHELX programs) for precise structural elucidation, as demonstrated for analogous indole derivatives .
- Mass spectrometry (HRMS) to verify molecular weight and bromine isotope patterns.
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch).
Q. What safety precautions are critical when handling this compound?
Based on structurally similar indole derivatives:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (Category 2 irritation per GHS) .
- Work in a fume hood to prevent inhalation of dust (H335: respiratory tract irritation) .
- Store in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
SHELXL is optimal for refining small-molecule structures:
- Input initial coordinates from SHELXS/SHELXD solutions.
- Apply anisotropic displacement parameters for Br atoms due to their high electron density.
- Validate hydrogen bonding via CIF files and graph set analysis (see Etter’s formalism for pattern recognition) .
- Refinement convergence is assessed using R-factors (<5% for high-resolution data) .
Q. What challenges arise in analyzing hydrogen bonding in its crystal structure?
Bromine’s steric bulk and electron-withdrawing effects can disrupt typical indole packing motifs. Use graph set analysis (e.g., D , S , R descriptors) to classify hydrogen bonds. For example, N–H···O interactions between the indole NH and ester carbonyl may form D motifs, while Br···π interactions could create unconventional networks .
Q. How do bromine substituents influence the indole ring’s reactivity in further functionalization?
Bromine at the 4- and 6-positions deactivates the ring toward electrophilic substitution (e.g., Friedel-Crafts acylation) due to electron withdrawal. However, Suzuki-Miyaura coupling at these positions is feasible using Pd catalysts. Reaction sites are typically redirected to the 3- or 5-positions, depending on directing effects .
Q. How can contradictions in reported synthetic yields be resolved methodologically?
- Optimize bromination stoichiometry : Excess bromine may lead to over-substitution.
- Vary catalysts : Replace sodium acetate with Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
- Monitor reaction kinetics : Use in-situ NMR or UV-Vis to identify side products.
- Purification : Employ column chromatography instead of recrystallization for higher purity .
Q. How can safety protocols be integrated into experimental design for this compound?
- Conduct a hazard assessment using GHS classifications from analogous compounds (e.g., acute toxicity Category 4) .
- Implement engineering controls (e.g., closed-system reactors) to minimize exposure during synthesis.
- Train researchers in emergency response (e.g., spill management, first aid for ingestion/inhalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
